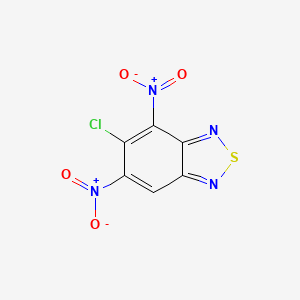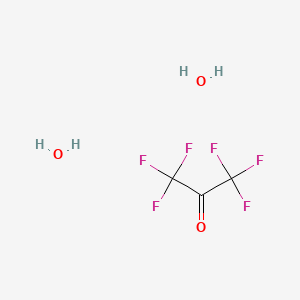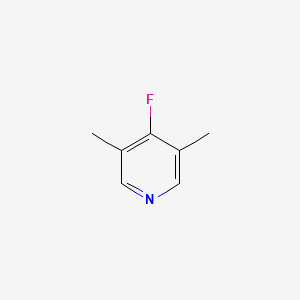
Phenyramidol Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyramidol Glucuronide is a metabolite of Phenyramidol, a pharmaceutical drug known for its analgesic and muscle-relaxant properties. Phenyramidol works by blocking interneurons in the brain stem and spinal cord, and it is eliminated in the liver through glucuronidation . The glucuronide form of Phenyramidol is excreted through the kidneys .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyramidol Glucuronide involves the glucuronidation of Phenyramidol. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyramidol Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to Phenyramidol and glucuronic acid under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDPGA and UGT enzymes in a buffered aqueous solution.
Major Products
Hydrolysis: Phenyramidol and glucuronic acid.
Conjugation: This compound.
Wissenschaftliche Forschungsanwendungen
Phenyramidol Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Phenyramidol in the body.
Toxicology: Investigating the potential nephrotoxic effects of Phenyramidol and its metabolites.
Drug Development: Exploring the role of glucuronidation in drug metabolism and the development of new pharmaceuticals.
Wirkmechanismus
Phenyramidol Glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of Phenyramidol. The parent compound, Phenyramidol, exerts its effects by blocking interneurons in the brain stem and spinal cord, thereby providing analgesic and muscle-relaxant properties .
Vergleich Mit ähnlichen Verbindungen
Phenyramidol Glucuronide can be compared to other glucuronide metabolites such as:
Morphine-6-glucuronide: A pharmacologically active metabolite of morphine with analgesic properties.
Paracetamol Glucuronide: A major metabolite of paracetamol, aiding in its excretion.
This compound is unique in its specific application to Phenyramidol metabolism and its role in facilitating the excretion of this muscle relaxant and analgesic .
Eigenschaften
Molekularformel |
C19H22N2O7 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-phenyl-2-(pyridin-2-ylamino)ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22N2O7/c22-14-15(23)17(18(25)26)28-19(16(14)24)27-12(11-6-2-1-3-7-11)10-21-13-8-4-5-9-20-13/h1-9,12,14-17,19,22-24H,10H2,(H,20,21)(H,25,26)/t12?,14-,15-,16+,17-,19+/m0/s1 |
InChI-Schlüssel |
MCRHUVXLYYFQQH-LMQNMRCQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)













